
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde is a heterocyclic compound that contains both a thiazole ring and a benzaldehyde moiety Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds
准备方法
The synthesis of 3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde typically involves the condensation of 3-methoxy-1,2-thiazole with benzaldehyde under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to enhance the yield and purity of the compound .
化学反应分析
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
科学研究应用
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and proteins, leading to the disruption of key metabolic processes .
In cancer research, the compound’s mechanism of action may involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and molecular targets involved in cell proliferation and survival .
相似化合物的比较
3-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde can be compared with other similar compounds, such as:
属性
分子式 |
C11H9NO2S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC 名称 |
3-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-6-10(15-12-11)9-4-2-3-8(5-9)7-13/h2-7H,1H3 |
InChI 键 |
XFCBEBPFTFGFEO-UHFFFAOYSA-N |
规范 SMILES |
COC1=NSC(=C1)C2=CC=CC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


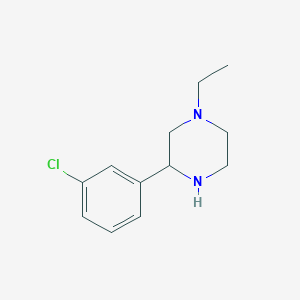
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
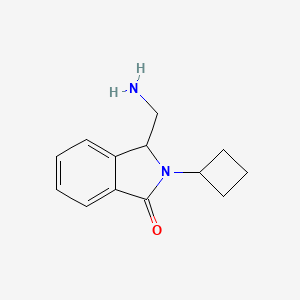
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
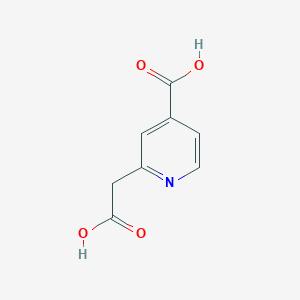

![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13224072.png)

![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
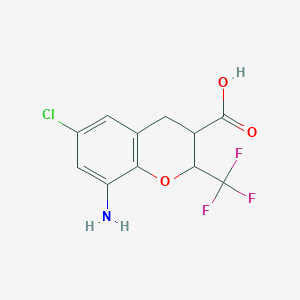
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
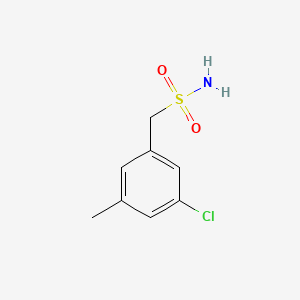
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
